Enantiomeric Specificity: Defined D-Configuration Optical Rotation
Fmoc-D-Ala-OPfp is defined by its specific optical rotation, which unambiguously confirms its D-configuration. This value is directly comparable to its enantiomer, Fmoc-L-Ala-OPfp, and is a critical quality control parameter for ensuring stereochemical purity in peptide synthesis.
| Evidence Dimension | Optical Rotation ([α]D, C=1 in CHCl3) |
|---|---|
| Target Compound Data | +22° (AKSci) or +20 ± 2º (Chem-Impex) |
| Comparator Or Baseline | Fmoc-L-Ala-OPfp: -20 ± 2º (C=1 in CHCl3) |
| Quantified Difference | Opposite sign of rotation, confirming distinct enantiomers |
| Conditions | C=1 in chloroform (CHCl3) at 20°C |
Why This Matters
This provides an immediate, quantitative identity check to prevent the catastrophic error of using the wrong enantiomer, which would produce an inactive or erroneous peptide.
